molecular formula C12H24N2O2 B2717626 Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate CAS No. 1895154-00-3

Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate

Cat. No.: B2717626
CAS No.: 1895154-00-3
M. Wt: 228.336
InChI Key: UIMYICVUEOTVQM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate is a chemical compound with the CAS Number: 1895154-00-3 . It has a molecular weight of 228.33 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)9-12(13)5-7-14(4)8-6-12/h5-9,13H2,1-4H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 228.33 . More detailed physical and chemical properties such as boiling point, density, flash point, and pKa are not available in the sources I found .

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety information for Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate indicates that it may be hazardous. The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and may be harmful if inhaled .

Future Directions

The future directions of research and applications involving Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate are not explicitly mentioned in the sources I found .

Properties

IUPAC Name

tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)9-12(13)5-7-14(4)8-6-12/h5-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMYICVUEOTVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCN(CC1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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